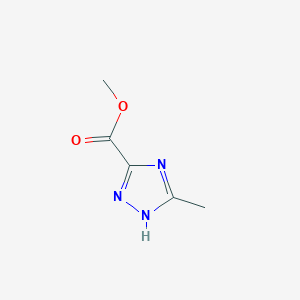

methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes, where 5-amino-1,2,4-triazole-3-carboxylic acid is reacted with methanol under controlled conditions to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Drug Synthesis

One of the most significant applications of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is its role as an intermediate in the synthesis of antiviral drugs, particularly ribavirin. Ribavirin is a broad-spectrum antiviral agent used to treat various viral infections, including hepatitis C and respiratory syncytial virus (RSV) . The synthesis pathway involves the conversion of this triazole derivative into ribavirin through a series of chemical reactions that enhance its antiviral potency.

1.2 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this triazole have shown cytotoxic effects against leukemia cells in vitro. The mechanism appears to be related to their ability to inhibit cellular proliferation, making them potential candidates for further development as anticancer agents .

1.3 Structural Modifications for Enhanced Activity

Researchers have explored various structural modifications of this compound to improve its biological activity. For example, acetylation reactions have been studied to yield N-acetylated derivatives that display altered pharmacological profiles . These derivatives can be screened for enhanced antiviral or anticancer activities.

Agricultural Applications

2.1 Fungicides and Herbicides

The triazole ring structure is known for its fungicidal properties, and this compound has been investigated for use in agrochemicals. Its derivatives may serve as effective fungicides or herbicides due to their ability to inhibit specific enzymes involved in fungal growth . This application is particularly relevant in crop protection strategies against fungal pathogens.

2.2 Plant Growth Regulators

Additionally, compounds based on this triazole framework are being evaluated as plant growth regulators. Their application can influence plant metabolism and growth patterns, potentially leading to increased crop yields under certain conditions .

Synthesis and Production Insights

3.1 Efficient Synthesis Methods

The synthesis of this compound has been optimized through novel methods that reduce production costs and enhance yield. For instance, a recent patent describes a method that eliminates the need for hazardous diazotization steps while utilizing environmentally friendly solvents like water . This approach not only simplifies the synthesis but also improves safety during production.

3.2 Yield Optimization

Research indicates that the total yield of this compound can exceed 58% when employing these optimized synthetic routes. This efficiency is crucial for large-scale production and industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For example, as a precursor to Ribavirin, it inhibits viral RNA synthesis by targeting viral RNA polymerase . The compound’s triazole ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1H-1,2,4-triazole-3-carboxylate: A closely related compound with similar chemical properties.

Methyl 1H-1,2,4-triazole-5-carboxylate: Another triazole derivative with different substitution patterns.

3-Methyl-1H-1,2,4-triazole: A simpler triazole derivative used in various chemical syntheses.

Uniqueness

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical compounds like Ribavirin highlights its significance in medicinal chemistry .

Activité Biologique

Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving triazole ring formation and carboxylate functionalization. The structural characteristics of this compound include a five-membered triazole ring with a methyl group at the 5-position and a carboxylate group at the 3-position, which are essential for its biological activity.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain triazole derivatives can inhibit the proliferation of chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Triazoles are known for their antimicrobial efficacy. This compound has demonstrated potential against a range of microbial pathogens. The compound's mechanism likely involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of triazole derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and pain pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX involved in inflammatory processes. For example, specific derivatives have shown IC50 values indicating potent inhibition of COX-2 activity .

- Induction of Apoptosis : In cancer cells, certain triazole derivatives can induce apoptosis through mitochondrial pathways and by activating caspases. This was evidenced by increased sub-G1 phase cell populations in treated leukemia cells .

- Antimicrobial Mechanisms : The antimicrobial action may involve interference with nucleic acid synthesis or disruption of cell wall integrity in bacteria and fungi .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)5(9)10-2/h1-2H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTKAEHRIFVQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.